N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the morpholine moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phthalazinone core with morpholine.
Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering downstream effects. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with a similar core structure but different substituents.
Morpholine-containing compounds: Molecules that include the morpholine moiety but have different core structures.
Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to various core structures.
Uniqueness
N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is unique due to the specific combination of its functional groups and core structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
1251695-56-3 |
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Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.536 |
IUPAC Name |
8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3 |
InChI Key |
YTVSMOWFUUTGIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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